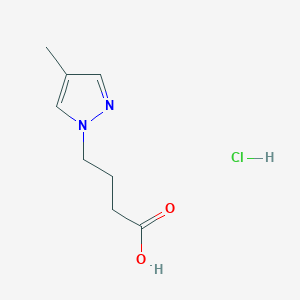

4-(4-Methylpyrazol-1-yl)butanoic acid;hydrochloride

Description

4-(4-Methylpyrazol-1-yl)butanoic acid hydrochloride is a hydrochloride salt of a butanoic acid derivative substituted with a 4-methylpyrazole group at the 1-position. Pyrazole-containing compounds are widely studied in medicinal chemistry due to their hydrogen-bonding capabilities, metabolic stability, and versatility in drug design.

Properties

IUPAC Name |

4-(4-methylpyrazol-1-yl)butanoic acid;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O2.ClH/c1-7-5-9-10(6-7)4-2-3-8(11)12;/h5-6H,2-4H2,1H3,(H,11,12);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGEFDDNXWPMMDF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN(N=C1)CCCC(=O)O.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Methylpyrazol-1-yl)butanoic acid;hydrochloride typically involves the reaction of 4-methylpyrazole with butanoic acid derivatives under specific conditions. One common method involves the use of a coupling reagent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond between the pyrazole and butanoic acid moieties. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product. Purification steps such as recrystallization and chromatography are often employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

4-(4-Methylpyrazol-1-yl)butanoic acid;hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into alcohols or amines.

Substitution: Nucleophilic substitution reactions can occur at the pyrazole ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as halides or amines in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions include substituted pyrazoles, carboxylic acids, ketones, alcohols, and amines, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Pharmacological Applications

The compound has been investigated for its potential therapeutic effects in several areas:

- Antimicrobial Activity : Research indicates that pyrazole derivatives, including those similar to 4-(4-Methylpyrazol-1-yl)butanoic acid; hydrochloride, exhibit significant antimicrobial properties. For instance, certain pyrazole compounds have demonstrated effectiveness against various pathogenic microorganisms, including bacteria and fungi. Studies have shown that specific derivatives can inhibit the growth of Staphylococcus aureus and Candida albicans, suggesting a promising role in treating infections .

- Anti-inflammatory Effects : Compounds with a pyrazole moiety have been explored for their anti-inflammatory activities. The structural characteristics of 4-(4-Methylpyrazol-1-yl)butanoic acid; hydrochloride may contribute to its ability to modulate inflammatory pathways, making it a candidate for developing anti-inflammatory drugs .

- Antitumor Properties : There is emerging evidence that pyrazole derivatives can exhibit antitumor activity. Research has highlighted the potential of these compounds to inhibit tumor cell proliferation and induce apoptosis in cancer cells. This activity is often linked to their ability to interact with specific cellular targets involved in cancer progression .

Case Studies

Several studies have documented the applications of 4-(4-Methylpyrazol-1-yl)butanoic acid; hydrochloride and its analogs:

- Study on Antimicrobial Activity : A detailed investigation into the antimicrobial properties of various pyrazole derivatives found that certain compounds exhibited MIC (Minimum Inhibitory Concentration) values comparable to established antibiotics. This study highlighted the potential for developing new antimicrobial agents based on the pyrazole structure .

- Anti-inflammatory Research : In a clinical study, a derivative similar to 4-(4-Methylpyrazol-1-yl)butanoic acid was evaluated for its efficacy in reducing inflammation in animal models. Results indicated a significant reduction in inflammatory markers, supporting its use as an anti-inflammatory agent .

Tables

Mechanism of Action

The mechanism of action of 4-(4-Methylpyrazol-1-yl)butanoic acid;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole ring can participate in hydrogen bonding and hydrophobic interactions, which can modulate the activity of the target molecules. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Pyridazine-Based Derivatives ()

Compounds in feature a pyridazine ring substituted with aryl groups, linked to a butanoic acid hydrochloride moiety. Key comparisons include:

Key Findings :

Benzimidazole Derivatives ()

Bendamustine Hydrochloride () and related compounds feature a benzimidazole ring linked to butanoic acid:

| Compound | Substituent | Molecular Formula | Mol. Weight | Application |

|---|---|---|---|---|

| Bendamustine HCl | Bis(2-chloroethyl)amino | C₁₆H₂₂Cl₃N₃O₂ | 394.7 | Anticancer agent |

Key Findings :

Heterocyclic Amine Derivatives ()

Compounds with nitrogen-containing heterocycles or amines exhibit diverse properties:

Key Findings :

Aromatic and Amino-Substituted Derivatives ()

Amino-substituted butanoic acids highlight electronic and steric effects:

Biological Activity

4-(4-Methylpyrazol-1-yl)butanoic acid; hydrochloride is a compound of increasing interest in pharmaceutical research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a pyrazole ring, which is known for its diverse biological activities. The presence of the butanoic acid moiety enhances its solubility and bioavailability, making it a suitable candidate for therapeutic applications.

Biological Activity Overview

Research indicates that 4-(4-Methylpyrazol-1-yl)butanoic acid; hydrochloride exhibits a range of biological activities:

- Anti-inflammatory Activity : Pyrazole derivatives have been extensively studied for their anti-inflammatory properties. The compound may inhibit pro-inflammatory cytokines and enzymes, contributing to reduced inflammation in various models.

- Anticancer Potential : Studies have shown that compounds with pyrazole structures can exhibit significant cytotoxicity against various cancer cell lines. For instance, derivatives have demonstrated IC50 values in the low micromolar range against MCF7 and HCT116 cell lines, indicating potent anticancer activity .

- Enzyme Inhibition : The compound has been investigated for its ability to inhibit specific enzymes involved in metabolic pathways. For example, it acts as an antagonist of alcohol dehydrogenase, which has implications for treating alcohol-related toxicity .

The biological activity of 4-(4-Methylpyrazol-1-yl)butanoic acid; hydrochloride can be attributed to several mechanisms:

- Receptor Binding : The compound may interact with various receptors, including EP4 receptors, which are implicated in inflammatory responses and cancer progression .

- Cell Cycle Arrest : Research indicates that certain pyrazole derivatives can induce cell cycle arrest at specific phases, leading to apoptosis in cancer cells .

- Antioxidant Activity : The compound may possess antioxidant properties that help mitigate oxidative stress, a contributing factor in various diseases.

Case Studies and Research Findings

Several studies have highlighted the biological activities of this compound:

- Cytotoxicity Studies : In vitro studies demonstrated that the compound exhibits significant cytotoxic effects against several cancer cell lines. For instance, an IC50 of 0.71 µM was reported against HepG2 cells, showcasing its potential as an anticancer agent .

- Toxicity Reduction : A study indicated that 4-methylpyrazole (a related compound) significantly reduced the toxicity associated with 1,4-butanediol overdose in murine models by inhibiting its conversion to gamma-hydroxybutyric acid . This suggests potential therapeutic applications in toxicology.

Data Tables

The following table summarizes key findings related to the biological activity of 4-(4-Methylpyrazol-1-yl)butanoic acid; hydrochloride:

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-(4-Methylpyrazol-1-yl)butanoic acid hydrochloride, and how can purity be maximized?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, coupling 4-methylpyrazole with a butanoic acid derivative followed by HCl salt formation. Key steps include:

- Reaction Optimization : Use anhydrous conditions to prevent hydrolysis of intermediates. Evidence from similar pyrazole derivatives suggests using polar aprotic solvents (e.g., DMF) and catalysts like triethylamine to enhance yield .

- Purification : Recrystallization from ethanol/water mixtures or column chromatography (silica gel, eluent: dichloromethane/methanol) improves purity. HPLC (C18 column, 0.1% TFA in acetonitrile/water gradient) confirms ≥95% purity, as seen in related hydrochloride salts .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR : ¹H NMR (DMSO-d₆) identifies pyrazole protons (δ 7.8–8.2 ppm) and butanoic acid backbone (δ 2.3–2.6 ppm for CH₂). ¹³C NMR confirms the carboxylic acid carbonyl (δ ~170 ppm) .

- FTIR : Key peaks include O-H (2500–3000 cm⁻¹, broad), C=O (1700–1720 cm⁻¹), and pyrazole C-N (1550–1600 cm⁻¹) .

- Mass Spectrometry : ESI-MS in positive mode shows [M+H]⁺ ion matching the molecular weight (C₈H₁₁N₂O₂·HCl: 218.64 g/mol) .

Q. How does the compound’s stability vary under different storage conditions?

- Methodological Answer : Stability studies for analogous hydrochlorides recommend:

- Thermal Stability : Thermogravimetric analysis (TGA) reveals decomposition above 200°C. Store at 2–8°C in airtight containers to prevent deliquescence .

- Light Sensitivity : UV-Vis spectroscopy shows no degradation under dark conditions but ~10% decomposition after 72 hours under UV light (λ = 254 nm) .

Q. What solvents are suitable for solubility testing, and how does pH affect dissolution?

- Methodological Answer :

- Solubility Screening : High solubility in DMSO (>50 mg/mL) and moderate solubility in water (pH-dependent). Use phosphate buffers (pH 2–7.4) for kinetic solubility assays.

- pH Impact : Protonation of the pyrazole nitrogen at acidic pH (e.g., pH 2) enhances water solubility, while neutral pH reduces it due to carboxylic acid deprotonation .

Advanced Research Questions

Q. What reaction mechanisms dominate during derivatization of the pyrazole ring?

- Methodological Answer : Mechanistic studies on similar systems suggest:

- Electrophilic Substitution : The 4-methylpyrazole undergoes regioselective substitution at the N-1 position. DFT calculations (B3LYP/6-31G*) predict activation energies for bromination or nitration .

- Mannich Reactions : React with formaldehyde and secondary amines to form N-alkylated derivatives. Monitor via LC-MS to detect intermediates .

Q. How can analytical challenges like impurity profiling be addressed?

- Methodological Answer :

- Hyphenated Techniques : LC-MS/MS identifies impurities (e.g., unreacted 4-methylpyrazole or over-alkylated byproducts). Set thresholds at ≤0.15% per ICH guidelines .

- Quantitative NMR (qNMR) : Use maleic acid as an internal standard to quantify residual solvents (e.g., DMF) .

Q. How to resolve contradictions in reported biological activity data?

- Methodological Answer : Discrepancies may arise from:

- Structural Analogues : Compare activity with 4-(4-Methylpiperazin-1-yl)butanoic acid derivatives, which show varying receptor affinities due to steric effects .

- Assay Conditions : Standardize cell-based assays (e.g., use HEK293 cells transfected with target receptors) and control for HCl counterion interference .

Q. What strategies enhance structure-activity relationships (SAR) for this compound?

- Methodological Answer :

- Substituent Modification : Replace the butanoic acid with cyclopropane or aromatic rings to assess steric/electronic effects. Synthesize analogues via Suzuki-Miyaura coupling .

- Computational Modeling : Docking studies (AutoDock Vina) into kinase or GPCR binding pockets identify key interactions (e.g., hydrogen bonding with pyrazole) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.